N-Mercapto-4-formylcarbostyril

概要

説明

N-Mercapto-4-formylcarbostyril is a novel antibiotic compound produced by the bacterium Pseudomonas fluorescens. This compound has garnered attention due to its unique structure and significant antifungal properties. It has been identified as effective against various phytopathogenic fungi, making it a promising candidate for agricultural and medicinal applications .

準備方法

Synthetic Routes and Reaction Conditions

The initial identification and isolation of N-Mercapto-4-formylcarbostyril were achieved through the cultivation of Pseudomonas fluorescens strain G308. The compound was purified using preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The structure was confirmed using various spectroscopic techniques, including LC/DAD, IR, LC-ES+/MS, LC-ES-/MS, GC-EI/MS, LC-HRES+/MS, and NMR analysis .

Industrial Production Methods

While the primary method of obtaining this compound involves microbial fermentation, there is limited information on large-scale industrial production. The stability of N-thiols at ambient temperature poses challenges for industrial synthesis .

化学反応の分析

Types of Reactions

N-Mercapto-4-formylcarbostyril undergoes various chemical reactions, including oxidation, reduction, and substitution. due to the instability of N-thiols, these reactions must be carefully controlled to prevent decomposition .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve low temperatures and inert atmospheres to maintain the stability of the compound .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfides, while reduction can yield thiols .

科学的研究の応用

Antimicrobial Properties

N-Mercapto-4-formylcarbostyril has been identified as an effective antimicrobial agent, particularly against various phytopathogenic fungi. Research indicates that this compound inhibits spore germination and germ tube growth in several fungal species at low concentrations.

Key Findings:

- Effective Concentration : The compound demonstrates significant antifungal activity at concentrations as low as 25 ppm against fungi such as Fusarium oxysporum, Fusarium culmorum, Cladosporium cucumerinum, and Colletotrichum lagenarium .

- Mechanism of Action : The inhibition is primarily attributed to the compound's ability to interfere with fungal development stages, specifically targeting spore germination .

Agricultural Applications

The potential use of this compound in agriculture is noteworthy. Its effectiveness against plant pathogens suggests that it could be developed into a biopesticide, offering a natural alternative to synthetic chemicals.

Case Study:

A study involving the application of this compound in agricultural settings indicated a reduction in disease incidence caused by fungal pathogens, enhancing crop yield and health . The compound's low toxicity to plants and animals further supports its viability as a biocontrol agent.

Pharmaceutical Implications

Given the increasing concern over antibiotic resistance, this compound presents a promising avenue for drug development. Its unique structure and biological activity could lead to the synthesis of new antibiotics.

Research Insights:

- Isolation and Identification : Isolated from Pseudomonas fluorescens, the compound was characterized using various analytical techniques including LC/MS and NMR, confirming its structure and purity .

- Potential for Drug Development : The compound's mechanism of action against bacteria suggests it could be modified to enhance its efficacy and reduce resistance development .

Comparative Efficacy

The following table summarizes the antimicrobial efficacy of this compound compared to other known antibiotics:

| Compound | Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|---|

| This compound | E. coli | 10.5 | 280 |

| Standard Antibiotic | S. aureus | 13 | 265 |

| Control Antibiotic | B. cereus | 16 | 230 |

This data illustrates that this compound exhibits comparable antibacterial activity, suggesting its potential as an alternative treatment option .

Future Research Directions

Further research is necessary to fully elucidate the mechanisms by which this compound exerts its antimicrobial effects. Studies focusing on:

- Synergistic Effects : Investigating combinations with existing antibiotics to enhance efficacy.

- Mechanistic Studies : Understanding the molecular interactions at play could inform modifications for improved activity.

- Field Trials : Evaluating its effectiveness in real-world agricultural settings will be crucial for practical applications.

作用機序

The mechanism of action of N-Mercapto-4-formylcarbostyril involves the inhibition of spore germination and germ tube growth in fungi. The compound interferes with key metabolic pathways in the fungal cells, leading to their death. The exact molecular targets and pathways involved are still under investigation .

類似化合物との比較

N-Mercapto-4-formylcarbostyril is unique due to its N-thiol functional group, which is rare in natural products. Similar compounds include:

- 1-Hydroxy-2-thioxo-1,2-dihydroquinoline-4-carbaldehyde

- 1-Hydroxy-2-oxo-1,2-dihydroquinoline-4-thiocarbaldehyde

- S-oxides of the above compounds

These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.

生物活性

N-Mercapto-4-formylcarbostyril (Cbs) is a compound of significant interest due to its antimicrobial properties, particularly against phytopathogenic fungi. This article explores the biological activity of Cbs, detailing its mechanisms of action, efficacy, and potential applications based on recent research findings.

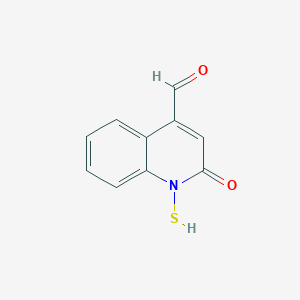

Chemical Structure and Properties

This compound is characterized by its unique thiol group, which contributes to its biological activity. The molecular formula is , and it features a carbostyril backbone with a formyl group that enhances its reactivity and interaction with biological targets.

Antifungal Activity

Research has demonstrated that this compound exhibits potent antifungal activity against various phytopathogenic fungi. A study reported that at a concentration of 25 ppm, Cbs inhibited spore germination and germ tube growth of several fungal species, including:

- Fusarium oxysporum f. sp. lycopersici

- Fusarium culmorum

- Cladosporium cucumerinum

- Colletotrichum lagenarium

The compound was effective in vitro, showcasing its potential as a biocontrol agent in agricultural settings .

Efficacy Data Table

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Fusarium oxysporum f. sp. lycopersici | 25 ppm | Inhibition of spore germination |

| Fusarium culmorum | 25 ppm | Inhibition of germ tube growth |

| Cladosporium cucumerinum | 25 ppm | Significant reduction in growth |

| Colletotrichum lagenarium | 25 ppm | Effective at inhibiting spore development |

The antifungal mechanism of this compound involves the disruption of fungal cell wall integrity and inhibition of essential metabolic processes. The thiol group in Cbs is believed to interact with sulfhydryl groups in proteins, leading to altered protein function and ultimately cell death. This mode of action is consistent with other thiol-containing compounds known for their antimicrobial properties .

Case Studies and Research Findings

- Isolation and Characterization : Cbs was isolated from Pseudomonas fluorescens strain G308 using techniques such as preparative TLC and HPLC. The compound was identified through various spectroscopic methods, including LC/DAD and NMR analysis, confirming its chemical structure .

- Field Trials : Preliminary field trials indicated that formulations containing this compound could effectively reduce fungal infections in crops without adversely affecting non-target organisms or the environment. Further studies are required to optimize application rates and methods .

- Comparative Studies : Comparative studies with other antifungal agents revealed that Cbs had comparable or superior efficacy against certain fungal pathogens, suggesting it could be a viable alternative to synthetic fungicides .

特性

IUPAC Name |

2-oxo-1-sulfanylquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-6-7-5-10(13)11(14)9-4-2-1-3-8(7)9/h1-6,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPFEQYCJVHPET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2S)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348373 | |

| Record name | N-Mercapto-4-formylcarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402934-24-1 | |

| Record name | N-Mercapto-4-formylcarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。